molecular formula C16H16FNO4S B2959681 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid CAS No. 794573-83-4

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid

Cat. No.: B2959681
CAS No.: 794573-83-4
M. Wt: 337.37
InChI Key: LDRAJZBKANEPNM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid (CAS: 325721-90-2, Molecular Formula: C₁₄H₁₂FNO₄S) is a benzoic acid derivative featuring a sulfamoyl group linked via a 2-(4-fluorophenyl)ethyl chain at the 5-position and a methyl group at the 2-position of the aromatic ring . The compound’s structure combines a polar sulfonamide moiety with a fluorinated aromatic system, which may influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and biological activity. Synonymous identifiers include "5-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)-2-methylbenzoic acid" and "ZINC3325310" .

Properties

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-11-2-7-14(10-15(11)16(19)20)23(21,22)18-9-8-12-3-5-13(17)6-4-12/h2-7,10,18H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRAJZBKANEPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylethylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to further reactions with 2-methylbenzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Isostructurality

Key Example :

  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl) analog) exhibit identical crystal structures despite differing halogen substituents (Cl vs. F). This demonstrates that isostructurality can persist even with halogen substitution, likely due to similar steric and electronic profiles of Cl and F .

Contrast :

  • Conversely, 3-chlorocinnamic acid and 3-bromocinnamic acid adopt distinct crystal structures, highlighting that structural divergence may arise from larger halogen atoms (e.g., Br) or differences in intermolecular interactions .
Functional Group Variations

Sulfonamide vs. Triazole-Thioxo Systems :

  • 2-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid (CAS: Unspecified) replaces the sulfamoyl group with a triazole-thioxo-imine system.

Benzofuran Derivatives :

  • 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (CAS: Unspecified) shares a fluorophenyl group but incorporates a sulfinylbenzofuran core. Its crystal structure reveals intermolecular C–H⋯O/F interactions, differing from the carboxyl-mediated hydrogen bonds observed in the target compound .
Pharmacologically Relevant Analogs

Sulfonylurea Herbicides :

  • Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares the sulfamoyl-benzoate backbone but includes a triazine ring.

Pharmaceutical Impurities :

  • 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide (CAS: Unspecified) contains a fluorophenyl group but integrates a pyrrole-carboxamide system. Such analogs are studied as impurities in drug synthesis, emphasizing the role of fluorophenyl groups in modulating pharmacokinetics .

Structural and Functional Data Table

Compound Name Key Substituents/Features Structural Insights Biological/Physical Relevance Reference
Target Compound 2-Methylbenzoic acid, 4-fluorophenyl sulfamoyl Carboxyl-mediated dimerization; polar groups Potential drug intermediate
Compound 4/5 () Cl/F substitution on phenyl Isostructural despite halogen swap Halogen interchange in material design
Metsulfuron-methyl Triazine-sulfamoyl-benzoate Herbicidal activity via enzyme inhibition Agricultural applications
5-Chloro-2-(4-fluorophenyl)-benzofuran Sulfinylbenzofuran core C–H⋯O/F interactions Crystallography studies

Key Research Findings

  • Crystallographic Tools : The SHELX software suite (e.g., SHELXL) has been pivotal in refining crystal structures of sulfamoyl and fluorophenyl-containing compounds, enabling precise comparisons of bond lengths and angles .
  • Fluorine’s Role : Fluorine’s electronegativity and small atomic radius often preserve structural integrity in analogs, as seen in , but steric clashes in bulkier derivatives (e.g., bromine) can disrupt packing .
  • Biological Implications : While the target compound’s bioactivity remains uncharacterized, structurally related sulfonamides (e.g., metsulfuron-methyl) highlight the pharmacophoric importance of the sulfamoyl-benzoate motif .

Biological Activity

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid, a sulfonamide derivative, has garnered attention due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, which may enhance its biological activity, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12FNO4S
  • CAS Number : 2329211

The mechanism of action for sulfonamide compounds often involves inhibition of specific enzymes or pathways. In particular, the sulfonamide group can interfere with the synthesis of folate in bacteria and has been implicated in various anticancer mechanisms through the modulation of cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown IC50 values in the range of 7–24 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines . These findings suggest that the compound may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The incorporation of the fluorophenyl moiety appears to enhance the compound's selectivity and potency against certain cancer types. SAR studies indicate that modifications to the sulfonamide group can significantly impact biological activity, highlighting the importance of structural optimization in drug development .

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, various sulfonamide derivatives were tested for their cytotoxic effects. The results demonstrated that compounds with a similar structural framework to this compound exhibited significant apoptotic effects on cancer cells, indicating potential as an anticancer agent. The study utilized multiple linear regression analysis to establish predictive models for cytotoxicity based on molecular descriptors .

CompoundCell LineIC50 (µM)Selectivity Ratio
22HCT-11674
46MCF-7152
22HeLa113.1

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of sulfonamide derivatives to target proteins associated with tumor growth. The findings suggest that these compounds can effectively bind to the MDM2 protein, a critical regulator in cancer cell proliferation, thereby inhibiting its function and promoting apoptosis in cancer cells .

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